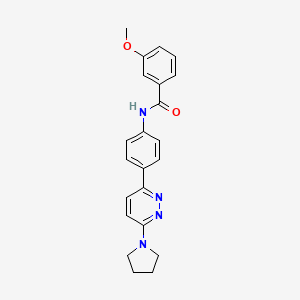

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

3-Methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring:

- A 3-methoxy-substituted benzamide core.

- A pyridazin-3-ylphenyl linker group.

- A pyrrolidin-1-yl substituent at the 6-position of the pyridazine ring.

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors, FGFR4-targeting agents, and antiproliferative compounds described in literature .

Properties

IUPAC Name |

3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENAJLONERLXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, the pyrrolidinyl group is introduced through nucleophilic substitution using pyrrolidine under reflux conditions.

Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-aminophenyl, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

Introduction of the Benzamide Group: The final step involves the formation of the benzamide linkage by reacting the coupled intermediate with 3-methoxybenzoic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of 3-hydroxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

Reduction: Formation of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interactions with biological targets.

Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme inhibition.

Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and pyridazinyl groups are key to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Benzamide Derivatives

(a) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Key Differences :

- Ester linkage (benzoate) vs. amide linkage (benzamide) in the target compound.

- Lack of pyrrolidine substitution on pyridazine.

(b) 2-Acrylamido-N-(6-((4-(Dimethylamino)phenyl)ethynyl)pyridazin-3-yl)benzamide (4h)

- Key Differences: Acrylamido substituent on benzamide vs. 3-methoxy group. Ethynyl linker with dimethylaminophenyl vs. pyrrolidine-substituted pyridazine.

Heterocyclic Substitution Patterns

(a) 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

- Key Differences: Imidazo[1,2-b]pyridazine core vs. pyridazine core in the target compound. Butylamino substituent on imidazopyridazine vs. pyrrolidine on pyridazine.

- Implications :

(b) 4-[(6-{4-[(3R)-3-({2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine

Substituent Effects on Pharmacological Activity

(a) 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

- Key Differences :

- Trifluoromethyl group and piperazine-methyl substituents vs. pyrrolidine and methoxy groups .

- Implications: The trifluoromethyl group in this compound enhances metabolic stability and electron-withdrawing effects, whereas the methoxy group in the target compound may act as an electron donor .

Research Implications and Gaps

- Structural Advantages of Target Compound :

- The pyrrolidine-pyridazine motif may balance solubility and target engagement compared to bulkier substituents (e.g., trifluoromethyl or triazolo-pyrimidine).

- The 3-methoxy group could modulate electron distribution for improved binding.

- Limitations: No direct pharmacological data for the target compound is available in the provided evidence. Comparisons are based on structural analogs with documented activity, requiring further experimental validation.

Biological Activity

3-Methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a pyridazine ring , and a benzamide group , contributing to its unique pharmacological profile. The structural formula can be represented as follows:

Enzyme Interactions

This compound exhibits significant interactions with various enzymes:

- Phosphodiesterases (PDEs) : The compound acts as a phosphodiesterase inhibitor, modulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This modulation is crucial for various signaling pathways involved in cellular processes such as proliferation and apoptosis .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : By inhibiting PDEs, it alters the signaling pathways that regulate cell growth and differentiation. This can lead to potential anti-cancer effects by inhibiting tumor cell proliferation .

Case Studies

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, showcasing its potential as an anti-cancer agent .

- Neuroprotective Effects : Research indicates that derivatives of the compound exhibit neuroprotective properties by antagonizing histamine receptors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide | Structure | Heparanase inhibitor, anti-inflammatory |

| N-Phenyl-3-methoxy-4-pyridinone | Structure | Antagonist for histamine receptors, Aβ aggregation inhibitor |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyridazine Ring : Cyclization reactions using hydrazine derivatives.

- Introduction of the Pyrrolidine Moiety : Nucleophilic substitution reactions.

- Attachment of the Benzamide Group : Amide formation reactions under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.